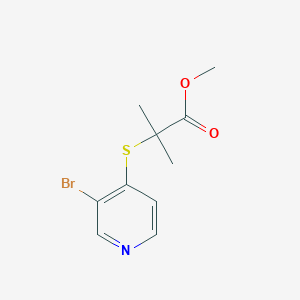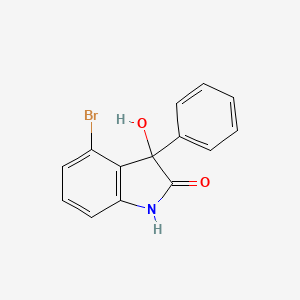
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- is a steroid compound that plays a significant role in the synthesis of various physiologically active steroids. It is a key intermediate in the production of steroids in the pregnane and androstane series, which include important therapeutic agents such as hydrocortisone, prednisolone, and fluoxymesterone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- typically involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione. This dehydration can be achieved using mineral acids in organic solvents, producing the target compound in high yields . The reaction conditions often involve the use of sulfuric acid, phosphoric acid, methanesulfonic acid, or trifluroacetic acid as dehydrating agents .
Industrial Production Methods
On an industrial scale, the production of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- can be achieved through the microbial transformation of phytosterols. This process involves the microbial oxidation of phytosterols to produce 9α-hydroxyandrost-4-ene-3,17-dione, followed by chemical dehydration to yield the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic acids, and various oxidizing and reducing agents. The reaction conditions depend on the desired transformation and can involve different solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used as intermediates in the synthesis of other steroids .
Wissenschaftliche Forschungsanwendungen
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids.
Biology: The compound is studied for its role in steroid biosynthesis and metabolism.
Industry: The compound is used in the industrial production of steroids from phytosterols.
Wirkmechanismus
The mechanism of action of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- involves its conversion into active steroid hormones through enzymatic reactions. These hormones then bind to specific receptors in the body, regulating various physiological processes. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Androst-4-ene-3,17-dione: Another intermediate in steroid synthesis.
9α-Hydroxyandrost-4-ene-3,17-dione: The precursor in the synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-.
Uniqueness
What sets Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- apart is its specific structure, which allows it to be a versatile intermediate in the synthesis of a wide range of steroids. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(8S,10S,13S,14S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
IUFOPOQNYKRRML-AMZOQCFUSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12327499.png)
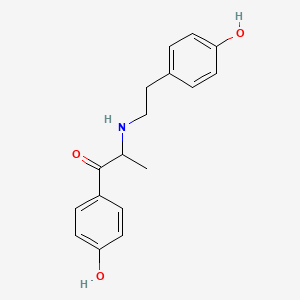
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
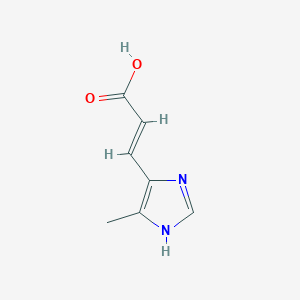
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
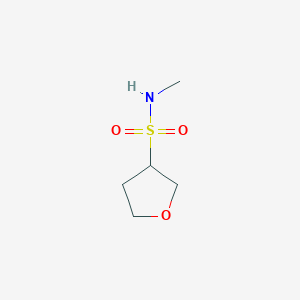
![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)

![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)

